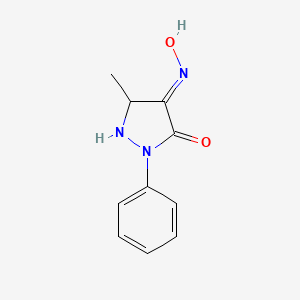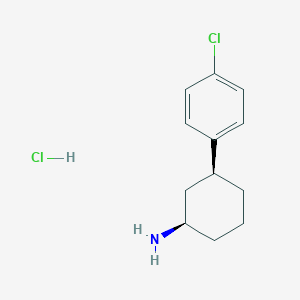![molecular formula C9H5BrN2O B12856836 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom at the 2-position and a nitrile group at the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminophenol, which is then reacted with bromine to introduce the bromine atom at the 2-position.
Formation of Benzoxazole Ring: The brominated 2-aminophenol is then reacted with a suitable reagent, such as cyanogen bromide, to form the benzoxazole ring.
Introduction of Acetonitrile Group: Finally, the benzoxazole derivative is reacted with acetonitrile under appropriate conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodobenzo[d]oxazol-6-yl)acetonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(2-bromo-1,3-benzoxazol-6-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9/h1-2,5H,3H2 |
InChI Key |
QDHCMRBNJWCYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




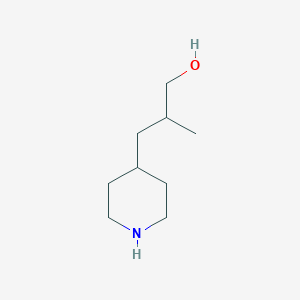
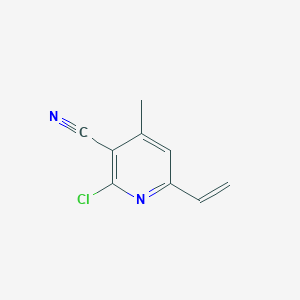


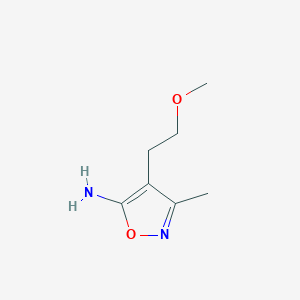
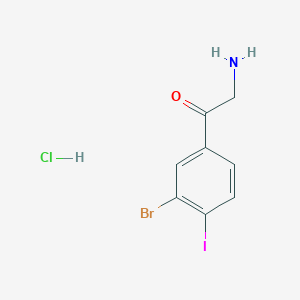

![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)


